2-nitro-N-prop-2-enylbenzenesulfonamide
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Description
2-nitro-N-prop-2-enylbenzenesulfonamide is a chemical compound that serves as an intermediate in the synthesis of various nitrogenous heterocycles. It is derived from 2-nitrobenzenesulfonamide, which is a versatile building block for the construction of complex molecules. The compound is characterized by the presence of a nitro group and a propenyl group attached to a benzenesulfonamide moiety.
Synthesis Analysis
The synthesis of related compounds involves the use of polymer-supported 2-nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides, which are prepared from resin-bound amines by sulfonylation with 2-nitrobenzenesulfonyl chlorides followed by alkylation with α-bromoacetophenones . These intermediates are then used to synthesize 2-aryl-3-alkylamino-1H-indoles through base-mediated C-arylation reactions . Another related synthesis involves the intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are precursors to various nitrogenous heterocycles .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound and its derivatives undergo a variety of chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide is used as an electrophilic nitrogen source for the diamination of enones . The 2-nitrobenzenesulfonamide moiety can also be used as a protecting group for amines, which can be deprotected under mild conditions . Additionally, the 2-nitrobenzenesulfonamide group has been utilized as a linker in siRNA-conjugated polymer systems due to its stability and selective cleavage under intracellular conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of similar nitrobenzenesulfonamide derivatives suggest that they are stable under a variety of conditions and can be manipulated through different synthetic routes to yield a wide range of secondary amines and diamines . The presence of the nitro group and the sulfonamide functionality typically confers high reactivity towards nucleophilic substitution reactions, which is a key characteristic exploited in synthetic chemistry .
Scientific Research Applications
Synthesis of Nitrogenous Heterocycles
Research has demonstrated the use of 2-nitro-N-prop-2-enylbenzenesulfonamide derivatives in the solid-phase synthesis of nitrogenous heterocycles. These compounds serve as advanced intermediates for creating diverse nitrogenous rings, pivotal in medicinal chemistry and drug development. For instance, polymer-supported versions of these sulfonamides have facilitated the synthesis of 2-aryl-3-alkylamino-1H-indoles via base-mediated C-arylation, showcasing the versatility of these compounds in generating pharmacologically relevant structures (Schütznerová & Krchňák, 2015).
Conformational Studies and Crystal Structure
The conformational properties of ortho-nitrobenzenesulfonamide, a closely related compound, have been meticulously studied in both gas and crystalline phases. Such studies provide insights into the molecular structure, revealing the existence of multiple conformers stabilized by intramolecular hydrogen bonding. These findings are crucial for understanding the reactivity and interaction potentials of these compounds, informing their practical applications in synthesis and material science (Giricheva et al., 2011).
Application in Catalysis and Material Science
Further exploration into the chemical space of nitrobenzenesulfonamides has revealed their potential in catalytic processes and material science. For example, nitro and nitroso transformations in superacids discussed by Laali (2000) highlight the reactive versatility of nitrobenzenesulfonamides, extending the chemistry of the nitro group and opening new avenues for chemical transformations (Laali, 2000).
properties
IUPAC Name |
2-nitro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFHJSIJOSNXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977898 |
Source
|
Record name | 2-Nitro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6234-18-0 |
Source
|
Record name | 2-Nitro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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